molecular formula C7H16ClNO B6160802 (1r,3r)-3-[(dimethylamino)methyl]cyclobutan-1-ol hydrochloride, trans CAS No. 2694734-79-5

(1r,3r)-3-[(dimethylamino)methyl]cyclobutan-1-ol hydrochloride, trans

Cat. No.: B6160802
CAS No.: 2694734-79-5
M. Wt: 165.66 g/mol
InChI Key: PRGCKUFZOIWLAK-UHFFFAOYSA-N
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Description

(1r,3r)-3-[(dimethylamino)methyl]cyclobutan-1-ol hydrochloride, trans is a chemical compound with a unique structure that includes a cyclobutane ring substituted with a dimethylamino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,3r)-3-[(dimethylamino)methyl]cyclobutan-1-ol hydrochloride, trans typically involves the reaction of cyclobutanone with dimethylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as methanol or ethanol and a catalyst to facilitate the reaction. The product is then purified through crystallization or distillation to obtain the desired compound in its hydrochloride form.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The final product is then subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(1r,3r)-3-[(dimethylamino)methyl]cyclobutan-1-ol hydrochloride, trans undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce various alcohols or amines.

Scientific Research Applications

(1r,3r)-3-[(dimethylamino)methyl]cyclobutan-1-ol hydrochloride, trans has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic effects and its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1r,3r)-3-[(dimethylamino)methyl]cyclobutan-1-ol hydrochloride, trans involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the cyclobutane ring provides structural rigidity. These interactions can modulate the activity of target proteins and influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Dimethylamino-1-propanol: Similar in structure but lacks the cyclobutane ring.

    N,N-Dimethylformamide: Contains a dimethylamino group but has different functional groups and properties.

    N,N-Dimethylacetamide: Another compound with a dimethylamino group but different chemical behavior.

Uniqueness

(1r,3r)-3-[(dimethylamino)methyl]cyclobutan-1-ol hydrochloride, trans is unique due to its cyclobutane ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other dimethylamino-containing compounds and contributes to its specific reactivity and applications.

Properties

CAS No.

2694734-79-5

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

3-[(dimethylamino)methyl]cyclobutan-1-ol;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-8(2)5-6-3-7(9)4-6;/h6-7,9H,3-5H2,1-2H3;1H

InChI Key

PRGCKUFZOIWLAK-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1CC(C1)O.Cl

Purity

95

Origin of Product

United States

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